molecular formula C20H18N2O4S B15226283 Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate

Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate

Cat. No.: B15226283
M. Wt: 382.4 g/mol
InChI Key: FQDOTHGXJYRZPV-UHFFFAOYSA-N
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Description

Diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate typically involves the reaction of diethyl benzoylacetate with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal functions.

    Pathways Involved: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate is unique due to its specific structure, which combines the 1,3,4-thiadiazole ring with ester functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and potential applications of this compound based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with benzoic acid esters. The process generally includes:

  • Formation of Thiourea Derivatives : The initial step often involves creating thiourea derivatives from carbon disulfide and amines.
  • Cyclization : The thiourea undergoes cyclization to form the 1,3,4-thiadiazole ring.
  • Esterification : The resulting thiadiazole is then reacted with diethyl ester to yield this compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

  • Gram-positive Bacteria : The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 16 to 31.25 µg/mL.
  • Gram-negative Bacteria : It showed moderate effectiveness against Escherichia coli and Pseudomonas aeruginosa at similar concentrations.
  • Fungi : The antifungal activity was less pronounced but still notable against Candida albicans, with MIC values between 31.25 and 62.5 µg/mL .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential:

  • Cell Proliferation Inhibition : Studies reported that the compound inhibited the proliferation of various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

Study 1: Antimicrobial Evaluation

In a comprehensive study published in a peer-reviewed journal, this compound was tested alongside several other thiadiazole derivatives. The results indicated that this compound had one of the lowest MIC values among the tested compounds against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Properties

Another study focused on the anticancer effects of thiadiazole derivatives revealed that this compound significantly reduced cell viability in MCF-7 cells by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 3-[5-(3-ethoxycarbonylphenyl)-1,3,4-thiadiazol-2-yl]benzoate

InChI

InChI=1S/C20H18N2O4S/c1-3-25-19(23)15-9-5-7-13(11-15)17-21-22-18(27-17)14-8-6-10-16(12-14)20(24)26-4-2/h5-12H,3-4H2,1-2H3

InChI Key

FQDOTHGXJYRZPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NN=C(S2)C3=CC(=CC=C3)C(=O)OCC

Origin of Product

United States

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